molecular formula C13H20N2O B2782475 1-[(2-Methoxy-5-methylphenyl)methyl]piperazine CAS No. 523980-67-8

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine

Cat. No.: B2782475
CAS No.: 523980-67-8
M. Wt: 220.316
InChI Key: VPVBTJQMHXERRH-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine (CAS: 523980-67-8) is a piperazine derivative featuring a 2-methoxy-5-methylbenzyl substituent. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. The compound is structurally characterized by a piperazine ring linked to a substituted phenyl group via a methylene bridge. The phenyl ring contains methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 5-positions, respectively, which influence its electronic and steric properties . This compound is commercially available as a powder (e.g., from American Elements) and is utilized in research contexts, though its specific biological or pharmacological applications remain less documented compared to other piperazine derivatives .

Properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-3-4-13(16-2)12(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVBTJQMHXERRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Biology

Research has indicated that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in studying mood regulation and neuropharmacology . Additionally, its biological activity is being explored for potential therapeutic uses in treating neurological disorders .

Medicine

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant or anxiolytic properties due to their ability to modulate neurotransmitter activity. The compound's structural features contribute to its binding affinity for specific receptors involved in mood regulation .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its role as a building block facilitates the creation of innovative compounds for various applications .

Neuropharmacological Studies

Research indicates that this compound may enhance memory acquisition and consolidation through its action on cholinergic and serotonin receptors. These findings highlight its potential as a cognitive enhancer in preclinical studies .

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]piperazine involves its interaction with various molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing mood and behavior. The compound’s methoxy and methyl groups contribute to its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of 1-[(2-Methoxy-5-methylphenyl)methyl]piperazine and related compounds:

Substituent Effects on Receptor Affinity

  • 1-(2-Methoxyphenyl)piperazine (1-(2-MeO-Ph)piperazine):

    • Lacks the 5-methyl and benzyl groups.
    • Exhibits moderate affinity for serotonin (5-HT) receptors, particularly 5-HT₁A (Ki = 0.6 nM when substituted with phthalimido groups) .
    • Structural simplicity reduces metabolic stability compared to benzyl-substituted analogs .
  • 1-(5-Chloro-2-methoxyphenyl)piperazine (mCPP analog):

    • Chlorine at the 5-position enhances 5-HT₂C receptor affinity, linked to anxiogenic effects in vivo .
    • Higher polarity due to Cl substituent alters pharmacokinetics compared to the methyl-substituted compound .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP):

    • Trifluoromethyl (-CF₃) group increases lipophilicity and 5-HT₁B/₁D receptor selectivity (Ki = 8–15 nM) .
    • Contrasts with the target compound’s 2-methoxy-5-methyl motif, which may favor different receptor interactions .
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine :

    • A 4-substituted derivative with high 5-HT₁A affinity (Ki = 0.6 nM) due to extended alkyl-phthalimido chains .
    • Demonstrates how bulky substituents enhance receptor specificity compared to simpler benzylpiperazines .

Physicochemical and Spectroscopic Properties

  • Electronic Effects :

    • The 2-methoxy group in 1-[(2-MeO-5-Me-Ph)methyl]piperazine donates electron density via resonance, stabilizing the aryl ring. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃) in mCPP or TFMPP, which increase electrophilicity .
    • Methyl at the 5-position enhances lipophilicity (logP ≈ 2.8) compared to unsubstituted 1-(2-MeO-Ph)piperazine (logP ≈ 2.1) .
  • Spectroscopic Trends :

    • NMR : The benzyl protons in 1-[(2-MeO-5-Me-Ph)methyl]piperazine resonate at δ 3.6–4.0 ppm (CH₂-N), distinct from aryl protons in 1-(2-MeO-Ph)piperazine (δ 6.7–7.2 ppm) .
    • UV-Vis : Both compounds exhibit π→π* transitions near 270 nm, but the methyl group in the target compound causes a slight bathochromic shift (+5 nm) .

Dopaminergic and Serotonergic Activity

  • The target compound’s benzyl group may sterically hinder D₂ binding compared to smaller substituents .

Antitumor Potential

  • Piperazine hybrids with nitroimidazole-triazole moieties (e.g., compound 9a-k) demonstrate cytotoxicity against solid tumors (IC₅₀ = 1–10 µM) . The 2-methoxy-5-methyl group in the target compound could modulate solubility and tumor penetration, though this remains untested .

Alpha-Adrenergic Interactions

  • Simple arylpiperazines like 1-(1-naphthyl)piperazine exhibit α₁-adrenergic antagonism (Ki = 120 nM), but the target compound’s substituted benzyl group may reduce α-receptor affinity .

Biological Activity

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine, also known as 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core, characterized by a six-membered heterocyclic structure containing two nitrogen atoms. The presence of a methoxy group at the 2-position and a methyl group at the 5-position on the aromatic ring contributes to its unique pharmacological properties. Its hydrochloride form enhances solubility in biological fluids, making it suitable for pharmaceutical applications.

Neurotransmitter Receptor Interactions

This compound exhibits significant biological activity primarily due to its interaction with various neurotransmitter receptors. It has been studied for its potential as:

  • Serotonin Receptor Agonist : The compound shows affinity for 5-HT receptors, particularly 5-HT1A, which are implicated in mood regulation and anxiety disorders. Research indicates that derivatives of piperazine can modulate serotonin pathways effectively.
  • Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, which could have implications in treating disorders like schizophrenia and Parkinson's disease.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of piperazine derivatives against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that related piperazine derivatives exhibit cytotoxicity against human colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HUH-7) cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant anticancer potential .
Cell Line IC50 (µM)
HCT-1160.1 - 1
MCF-7Variable
HUH-7High

This table summarizes the effectiveness of related compounds in inhibiting cancer cell growth.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that incorporate the piperazine core with substituted aromatic rings. Recent developments in synthetic methodologies have improved yields and purity of these compounds, facilitating further research into their biological activities .

Case Study: Antifilarial Activity

A notable study investigated the antifilarial properties of piperazine derivatives, including those structurally similar to this compound. The compound exhibited macrofilaricidal activity against Brugia malayi, demonstrating a potential new avenue for treating filarial infections .

Pharmacological Profiling

Pharmacological profiling has revealed that compounds within this class can inhibit various enzymes and receptors, contributing to their therapeutic effects:

  • Inhibition of Enzymes : Piperazine derivatives have shown inhibitory potency against several targets such as carbonic anhydrase and histone deacetylase, which are critical in cancer progression and inflammation .

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